1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride
CAS No.: 1354951-06-6
Cat. No.: VC2828645
Molecular Formula: C9H18ClN3O
Molecular Weight: 219.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354951-06-6 |
|---|---|
| Molecular Formula | C9H18ClN3O |
| Molecular Weight | 219.71 g/mol |
| IUPAC Name | 1-methyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C9H17N3O.ClH/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H |
| Standard InChI Key | KZPGWHGIDXESLS-UHFFFAOYSA-N |
| SMILES | CN1CCN(C1=O)C2CCNCC2.Cl |
| Canonical SMILES | CN1CCN(C1=O)C2CCNCC2.Cl |
Introduction
Chemical Properties and Structural Characterization
Basic Structural Features
1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride consists of an imidazolidin-2-one ring system (a five-membered ring containing two nitrogen atoms and a carbonyl group) with a methyl substituent at position 1 and a piperidin-4-yl group at position 3. The compound exists as the hydrochloride salt, which typically enhances water solubility compared to the free base form. This structure bears similarity to 1-Methyl-3-(piperidin-3-yl)imidazolidin-2-one (CAS: 1369160-86-0), differing in the position of attachment to the piperidine ring (position 4 versus position 3) .
Physical and Chemical Properties
Based on structural analysis and comparison with the related compound 1-Methyl-3-(piperidin-3-yl)imidazolidin-2-one, the following properties can be reasonably inferred for 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride:
The presence of the hydrochloride salt form likely confers enhanced water solubility compared to the free base, which is a common characteristic of hydrochloride salts of amine-containing compounds.
Synthetic Methodologies
Purification Considerations
Purification methods for similar compounds typically involve:
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Recrystallization from appropriate solvent systems (e.g., ethyl acetate/methanol)
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Washing with aqueous solutions to remove impurities
For the hydrochloride salt specifically, precipitation from anhydrous solvents following addition of HCl in ether is a common approach.
Research Challenges and Future Directions
Synthesis Optimization
Developing efficient synthetic routes for 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride remains a challenge. Future research might focus on:
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Developing more efficient protection/deprotection strategies
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Exploring catalytic approaches to key transformations
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Implementing green chemistry principles to reduce waste and environmental impact
Biological Evaluation
Comprehensive biological evaluation would be essential to establish the compound's actual profile:
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Receptor binding assays to determine affinity for β3 adrenergic receptors and other potential targets
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In vitro functional assays to assess agonist/antagonist properties
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Cell-based studies to evaluate effects on relevant signaling pathways
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If warranted, in vivo studies to assess pharmacokinetics and efficacy in disease models
Structural Modifications
Future research might explore structural modifications to enhance properties:
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Altering substituents on the piperidine ring
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Modifying the imidazolidin-2-one ring system
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Exploring alternative salt forms beyond the hydrochloride
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Investigating stereochemical aspects if applicable
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